methyl 3-dodecanamidopropanoate
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Overview
Description
Methyl 3-dodecanamidopropanoate is an organic compound with the molecular formula C16H31NO3 It is a derivative of β-alanine, where the amino group is substituted with a dodecanoyl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-dodecanamidopropanoate can be synthesized through a multi-step process involving the following key steps:
Acylation: β-Alanine is first acylated with dodecanoyl chloride in the presence of a base such as triethylamine to form N-dodecanoyl-β-alanine.
Esterification: The resulting N-dodecanoyl-β-alanine is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-dodecanamidopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-dodecanoyl-β-alanine and methanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reagent for reducing the amide group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: N-dodecanoyl-β-alanine and methanol.
Reduction: N-dodecyl-β-alanine.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-dodecanamidopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a useful building block in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long aliphatic chain.
Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism by which methyl 3-dodecanamidopropanoate exerts its effects depends on its application:
In biological systems: , it may interact with lipid membranes, altering their properties and affecting membrane-associated processes.
In chemical reactions: , its reactivity is governed by the functional groups present, such as the ester and amide groups, which can participate in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-decanamidopropanoate: Similar structure but with a shorter aliphatic chain.
Methyl 3-tetradecanamidopropanoate: Similar structure but with a longer aliphatic chain.
Ethyl 3-dodecanamidopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-dodecanamidopropanoate is unique due to its specific chain length, which can influence its physical properties and reactivity. The balance between hydrophilic and hydrophobic regions in the molecule makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
173953-13-4 |
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Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
methyl 3-(dodecanoylamino)propanoate |
InChI |
InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-15(18)17-14-13-16(19)20-2/h3-14H2,1-2H3,(H,17,18) |
InChI Key |
DIPNQRYMIPDROO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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